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Compound of Interest

Compound Name: Alisol C

Cat. No.: B3028746 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Alisol C, a triterpenoid from the medicinal plant Alisma orientale, holds promise for various

therapeutic applications. A critical step in harnessing its potential is the rigorous validation of its

binding affinity to specific protein targets. This guide provides a comparative overview of the

binding affinity of Alisol C and its analogues to key protein targets, alongside established

inhibitors. Due to the limited direct quantitative data for Alisol C, this guide leverages data from

the closely related and structurally similar Alisol B 23-acetate as a proxy, offering a valuable

starting point for further investigation.

Unveiling Molecular Interactions: A Comparative
Data Summary
The following table summarizes the available binding affinity data for Alisol C analogues

against their putative target proteins, contrasted with well-characterized inhibitors. This

comparative approach is essential for contextualizing the potency of Alisol compounds.
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Target Protein Compound
Binding
Affinity
(IC₅₀/Kᵢ/Kₑ)

Method Reference

P-glycoprotein

(P-gp)

Alisol B 23-

acetate

Substrate and

partial non-

competitive

inhibitor

(quantitative

value not

specified)

ATPase activity

assay,

Photoaffinity

labeling

[1]

Verapamil
IC₅₀: 1.6 µM (in

K562 cells)
MTT assay [2]

Receptor

Activator of

Nuclear Factor

kappa-B Ligand

(RANKL)

Alisol B

Inhibits RANKL-

induced

osteoclast

formation

(quantitative

value not

specified)

In vitro

osteoclastogene

sis assay

[3][4]

Alisol C 23-

acetate

Potent inhibitor

of RANKL-

induced

osteoclast

differentiation

(quantitative

value not

specified)

In vitro

osteoclastogene

sis assay

[5]

Denosumab
Kₑ: 3 x 10⁻¹²

mol/L

Solution

equilibrium

binding analysis

[6]

Soluble Epoxide

Hydrolase (sEH)

Alisol B 23-

acetate

Predicted to bind

with high affinity

Molecular

Docking
[7]
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t-AUCB
IC₅₀: 1.3 nM (for

human sEH)
Not specified [8][9]

Note: Data for Alisol C is inferred from studies on Alisol B and Alisol C 23-acetate due to the

current lack of direct binding affinity measurements for Alisol C.

In Focus: Key Signaling Pathway
The interaction of Alisol compounds with the RANKL signaling pathway is a promising area of

research, particularly for bone-related disorders.[5] The diagram below illustrates the

mechanism by which inhibitors can modulate this pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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